molecular formula C11H16ClN B8606693 3-(6-Chlorohexyl)pyridine CAS No. 88940-84-5

3-(6-Chlorohexyl)pyridine

Cat. No.: B8606693
CAS No.: 88940-84-5
M. Wt: 197.70 g/mol
InChI Key: ZMOUIZCFHTYMLG-UHFFFAOYSA-N
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Description

3-(6-Chlorohexyl)pyridine is an alkyl-substituted pyridine derivative characterized by a chlorohexyl chain at the 3-position of the pyridine ring.

Properties

CAS No.

88940-84-5

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-(6-chlorohexyl)pyridine

InChI

InChI=1S/C11H16ClN/c12-8-4-2-1-3-6-11-7-5-9-13-10-11/h5,7,9-10H,1-4,6,8H2

InChI Key

ZMOUIZCFHTYMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Alkylpyridines

  • 3-(6-Bromohexyl)thiophene: Although a thiophene derivative, its synthesis (via oxidative polymerization) and structural features (halogen-terminated alkyl chain) parallel those of 3-(6-Chlorohexyl)pyridine. Notably, the chlorohexyl chain in this compound may offer greater stability in polymer applications compared to bromo analogs due to lower reactivity of C-Cl bonds .
  • 6-Chloropyridine-3-carboxamide: This compound features a chlorine atom directly on the pyridine ring, contrasting with this compound’s aliphatic chlorine.

Alkyl Chain Length and Position

  • 3-(4-Chlorobutyl)pyridine : Shorter alkyl chains reduce hydrophobicity and may limit membrane permeability in biological applications. The six-carbon chain in this compound likely improves lipid solubility, facilitating interactions with hydrophobic enzyme pockets or polymer matrices .

Physicochemical and Functional Properties

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Position Key Functional Groups Application Selectivity/Activity Reference
This compound 3-position Chlorohexyl chain Polymers, Drug intermediates N/A (Theoretical)
3-(Piperidin-4-ylmethoxy)pyridine 3-position Piperidinylmethoxy LSD1 inhibition (Ki = 29 nM) >160-fold selectivity for LSD1
6-Chloropyridine-3-carboxamide 6-position Carboxamide Enzyme inhibition Moderate MAO-B inhibition

Research Findings and Implications

  • Material Science : The chlorohexyl chain in this compound enhances polymer regioregularity, critical for optoelectronic applications. However, bromine analogs may offer better reactivity for post-polymerization modifications .
  • Medicinal Chemistry : While this compound lacks direct evidence of bioactivity, its structure aligns with hydrophobic pharmacophores in LSD1 inhibitors. Substituting the chlorohexyl chain with basic amines (e.g., piperidine) could improve enzyme binding, as seen in compound 17 (Ki = 29 nM) .

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